[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium
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Overview
Description
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is a complex organic compound that features a naphthalene ring, an iodine atom, and an azanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium typically involves multi-step organic reactions. One common method includes the reaction of naphthylamine with an appropriate aldehyde to form a Schiff base, followed by iodination and subsequent formation of the azanium group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols .
Scientific Research Applications
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium has several scientific research applications:
Mechanism of Action
The mechanism of action of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
- 1,3,4-oxadiazole derivatives
- (dicyanomethylidene)pyridines
Uniqueness
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is unique due to its combination of a naphthalene ring, an iodine atom, and an azanium group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H17IN3+ |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
[amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium |
InChI |
InChI=1S/C18H16IN3/c1-22(15-9-5-8-14(19)12-15)18(20)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,20,21)/p+1 |
InChI Key |
YEMFBSCVGTUXHD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](=C(N)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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